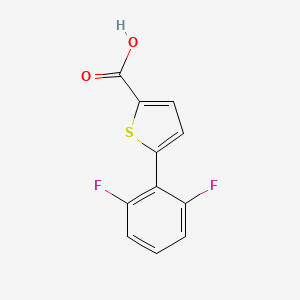

5-(2,6-Difluorophenyl)thiophene-2-carboxylic acid

Description

Properties

IUPAC Name |

5-(2,6-difluorophenyl)thiophene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6F2O2S/c12-6-2-1-3-7(13)10(6)8-4-5-9(16-8)11(14)15/h1-5H,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUJMSPLQQOZPTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C2=CC=C(S2)C(=O)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6F2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 2,6 Difluorophenyl Thiophene 2 Carboxylic Acid and Its Analogs

Direct Synthetic Routes to 5-(2,6-Difluorophenyl)thiophene-2-carboxylic Acid

Direct synthetic approaches to this compound, while not extensively documented for this specific molecule, can be conceptualized through the strategic functionalization of precursors that are subsequently cyclized or coupled to form the target compound.

Exploration of Precursor Functionalization Strategies

The construction of the 5-arylthiophene-2-carboxylic acid scaffold can be achieved by combining appropriately functionalized precursors. A plausible strategy involves the reaction of a suitably substituted thiophene (B33073) precursor already bearing the carboxylic acid or a precursor group (like an ester or nitrile) with a (2,6-difluorophenyl) source. For instance, a Stille or Suzuki-Miyaura coupling reaction could be employed between a 5-halothiophene-2-carboxylic acid derivative and an organotin or organoboron reagent of 2,6-difluorobenzene, respectively.

Another approach could involve the Gewald reaction, where a ketone or aldehyde, an activated nitrile, and elemental sulfur react to form a polysubstituted thiophene. In this context, a precursor ketone bearing the 2,6-difluorophenyl moiety could be reacted with a component that provides the carboxylic acid functionality at the 2-position of the resulting thiophene ring.

Optimization of Reaction Conditions and Yield

The optimization of reaction conditions is crucial for maximizing the yield and purity of the desired product. Key parameters that are typically fine-tuned include the choice of catalyst, solvent, base, temperature, and reaction time. For cross-coupling reactions, palladium catalysts are commonly employed, with the choice of ligands significantly influencing the reaction outcome. Solvents such as dioxane, toluene, or dimethylformamide (DMF) are often used, and the selection of an appropriate base, for instance, potassium carbonate or cesium carbonate, is critical for the catalytic cycle.

The yield of these direct synthetic routes is highly dependent on the stability and reactivity of the precursors. Steric hindrance from the ortho-fluorine atoms on the phenyl ring can influence the efficiency of the coupling reaction, potentially requiring more forcing reaction conditions or specialized catalyst systems to achieve satisfactory yields.

Functionalization of Thiophene-2-carboxylic Acid at the C5-Position

A more common and versatile approach to the synthesis of this compound involves the direct functionalization of the readily available thiophene-2-carboxylic acid at the C5 position.

Electrophilic Substitution and Lithiation Strategies

Direct electrophilic arylation of thiophene-2-carboxylic acid at the C5 position is challenging due to the deactivating nature of the carboxylic acid group. However, lithiation of the thiophene ring offers a powerful alternative. Thiophene-2-carboxylic acid can undergo double deprotonation upon treatment with a strong base like lithium diisopropylamide (LDA) to yield a 5-lithio derivative. wikipedia.org This lithiated intermediate can then be reacted with an appropriate electrophilic source of the 2,6-difluorophenyl group to forge the desired C-C bond.

Cross-Coupling Reactions for Arylation

Cross-coupling reactions are among the most efficient methods for the arylation of thiophenes. These reactions typically involve the coupling of a C5-functionalized thiophene-2-carboxylic acid derivative (e.g., a halide or boronic acid) with a suitable coupling partner.

The Suzuki-Miyaura coupling is a particularly powerful and widely used method for the synthesis of 5-arylthiophene derivatives. nih.gov This reaction involves the palladium-catalyzed cross-coupling of a 5-halothiophene-2-carboxylic acid or its ester/amide derivative with an arylboronic acid. In the context of synthesizing this compound, this would typically involve the coupling of 5-bromo- or 5-iodothiophene-2-carboxylic acid with (2,6-difluorophenyl)boronic acid.

The reaction is generally carried out in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or palladium(II) acetate (B1210297) [Pd(OAc)₂] with a phosphine (B1218219) ligand, and a base. The choice of base and solvent system is critical for the success of the coupling. A variety of conditions have been reported for the Suzuki-Miyaura coupling of thiophene derivatives, as summarized in the table below. nih.gov

| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane (B91453) | 100 | 37-72 |

| Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/Water | 85 | Good |

| PdCl₂(dppf) | Na₂CO₃ | Toluene/Dioxane | 85 | Not specified |

The reaction of 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide with various arylboronic acids using Pd(PPh₃)₄ as a catalyst and potassium phosphate (B84403) as a base in 1,4-dioxane has been shown to produce the corresponding 5-aryl derivatives in moderate to good yields (37-72%). nih.gov This demonstrates the feasibility of introducing an aryl group at the C5 position of a thiophene-2-carboxylic acid derivative via Suzuki-Miyaura coupling. The specific conditions for the coupling with (2,6-difluorophenyl)boronic acid would require optimization to account for the electronic effects and potential steric hindrance of the fluorine substituents.

Copper-Catalyzed Ullmann Coupling Approaches

The Ullmann reaction is a classic method for forming carbon-carbon bonds, specifically in the synthesis of biaryl compounds, through a copper-catalyzed coupling of aryl halides. organic-chemistry.org This transformation is particularly relevant for synthesizing 5-arylthiophene structures. The traditional Ullmann condensation involves the reaction of an aryl halide with an excess of copper at high temperatures. organic-chemistry.org However, modern variations have introduced catalytic systems that operate under milder conditions.

The mechanism typically involves the generation of a copper(I) active species. organic-chemistry.org This species undergoes oxidative addition with an aryl halide, followed by reaction with a second equivalent of the coupling partner and subsequent reductive elimination to form the new C-C bond. organic-chemistry.org The use of a thiophenecarboxylate reagent has been shown to facilitate the generation of the key organocopper intermediate at more moderate temperatures around 70°C. organic-chemistry.org Furthermore, copper(I) thiophene-2-carboxylate (B1233283) itself is recognized as an effective catalyst for Ullmann coupling reactions. wikipedia.org

In the context of synthesizing this compound or its analogs, a plausible Ullmann approach would involve the coupling of a 5-halothiophene-2-carboxylic acid derivative (e.g., an ester) with a 1-halo-2,6-difluorobenzene. The use of efficient ligands such as 1,10-phenanthroline, amino acids, or β-ketoesters can facilitate the reaction under milder conditions and improve tolerance for various functional groups. nih.gov The development of ligand-supported copper catalysts has significantly expanded the scope of the Ullmann reaction, allowing for the coupling of even less reactive aryl chlorides. nih.gov

Carboxylic Acid Group Derivativatization Strategies

The carboxylic acid functional group at the 2-position of the thiophene ring is a versatile handle for further molecular elaboration. Strategies for its derivatization are fundamental for creating a diverse range of compounds, including esters, amides, and hydrazides, which can serve as key intermediates or final products.

Esterification Protocols

Esterification of thiophene-2-carboxylic acids can be achieved through several established protocols. A straightforward method involves the direct reaction of the carboxylic acid with an alcohol under acidic catalysis. rjptonline.org Alternatively, the carboxylic acid can be converted to a more reactive intermediate, such as an acid chloride. This is commonly done by treating the acid with thionyl chloride (SOCl₂), often with a catalytic amount of dimethylformamide (DMF). google.com The resulting thiophene-2-carbonyl chloride is then reacted with an alcohol in the presence of a base, such as pyridine (B92270) or triethylamine, to furnish the desired ester. google.com Other methods include reacting carboxylic acid salts with alkyl halides or employing transesterification reactions. google.com

Table 1: Selected Esterification Methods for Thiophene-2-carboxylic Acids

| Method | Reagents | Key Features |

|---|---|---|

| Acid Chloride Formation | 1. Thionyl chloride (SOCl₂) 2. Alcohol, Triethylamine | High reactivity; suitable for a wide range of alcohols. google.com |

| Direct Esterification | Alcohol, H₂SO₄ | A classic method, often requiring heat. rjptonline.org |

| Catalytic Carboxylation | Thiophene, CCl₄, ROH, Catalyst (e.g., Fe(acac)₃, VO(acac)₂) | One-pot synthesis directly from the thiophene core. semanticscholar.org |

Amidation Reactions and Amide Bond Formation

The formation of an amide bond from a carboxylic acid is a cornerstone of organic synthesis. For thiophene-2-carboxylic acids, this transformation typically requires the activation of the carboxyl group. A prevalent strategy is the conversion of the carboxylic acid to its corresponding acid chloride, which readily reacts with primary or secondary amines to yield amides. google.comyoutube.com To neutralize the HCl byproduct generated during the reaction, a base like pyridine or an excess of the amine is often used. google.comkhanacademy.org

Peptide coupling reagents offer a milder alternative to acid chlorides. For instance, dicyclohexylcarbodiimide (B1669883) (DCCI) in combination with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) can be used to form an activated ester in situ. hhu.de This active ester then smoothly reacts with an amine to provide the amide, avoiding the harsh conditions associated with acid chloride formation. hhu.de More recent, catalyst-free methods have also been developed, such as the reaction of thiocarboxylic acids with amines, which proceeds through a disulfide intermediate. nih.gov

Table 2: Common Reagents for Amide Bond Formation

| Reagent Class | Examples | Mechanism |

|---|---|---|

| Halogenating Agents | Thionyl chloride (SOCl₂), Oxalyl chloride | Convert carboxylic acid to highly reactive acid halide. google.com |

| Carbodiimides | Dicyclohexylcarbodiimide (DCCI) | Forms an O-acylisourea intermediate, often used with additives. hhu.de |

| Additives | 1-Hydroxybenzotriazole (HOBt) | Reacts with the activated intermediate to form a less reactive, more selective active ester. hhu.de |

Hydrazide Synthesis and Subsequent Transformations

Thiophene-2-carbohydrazides are valuable synthetic intermediates, often used as precursors for constructing various heterocyclic systems. The most common method for their preparation is the hydrazinolysis of a corresponding thiophene-2-carboxylic acid ester. rjptonline.orghhu.demdpi.com This reaction involves heating the ester with hydrazine (B178648) hydrate (B1144303) in a suitable solvent like ethanol.

A more direct and efficient, one-pot procedure converts the carboxylic acid into the hydrazide without isolating the ester intermediate. This involves activating the carboxylic acid with coupling reagents like DCCI and HOBt, followed by treatment with hydrazine. hhu.de

Once synthesized, these hydrazides serve as versatile building blocks. For example, they can be reacted with isothiocyanates to form thiosemicarbazide (B42300) intermediates, which can then be cyclized under basic conditions to yield 1,2,4-triazole-3-thiones. mdpi.com Condensation reactions with aldehydes or ketones are also common, leading to the formation of hydrazones, which themselves are useful precursors. acs.org A notable example is the reaction of 2-thiophenecarboxylic acid hydrazide with 2,5-thiophenedicarboxaldehyde (B1296998) to form a π-conjugated system. acs.org

Ring Closure and Fused-Ring System Synthesis Involving Thiophene Carboxylic Acids

The carboxylic acid group, or its derivatives, on a thiophene ring can participate directly in cyclization reactions to create fused-ring systems. These reactions are a powerful tool for building molecular complexity and accessing novel heterocyclic scaffolds. For example, a thiophene derivative containing a carboxylic acid ester at the 2-position can be transformed into a fused quinazolone system. This specific transformation proceeds through an intermediate isatoic anhydride (B1165640) analog, demonstrating the utility of the carboxyl group in forming an adjacent six-membered heterocyclic ring. researchgate.net The synthesis of dihydrothienopyridine derivatives fused with triazole rings also highlights the role of thiophene carboxylic acids as precursors to more complex fused structures. beilstein-journals.org Such strategies are integral to constructing polycyclic aromatic systems containing the thiophene moiety.

Novel Catalytic Approaches in the Synthesis of Substituted Thiophene Carboxylic Acids

Recent advancements have led to innovative catalytic methods for the synthesis of thiophene carboxylic acids, moving beyond traditional organometallic carbonation routes. One such method involves the reaction of thiophenes with a carbon tetrachloride-methanol system in the presence of specific metal catalysts. semanticscholar.org Catalysts such as iron(III) acetylacetonate (B107027) (Fe(acac)₃), vanadyl acetylacetonate (VO(acac)₂), and molybdenum hexacarbonyl (Mo(CO)₆) have been shown to effectively promote the formation of methyl 2-thiophenecarboxylate. semanticscholar.orgresearchgate.net The proposed mechanism involves the oxidation of methanol (B129727) to generate reactive species that lead to the carboxylation of the thiophene ring. semanticscholar.org

Palladium-catalyzed carbonylation represents another powerful technique. This method introduces a carboxylic acid or ester group onto a halogenated thiophene precursor by reaction with carbon monoxide (CO) under pressure. beilstein-journals.org For example, 2,4-dibromo-3-methylthiophene (B6597321) can be carbonylated using a palladium catalyst with a diphosphine ligand to produce the corresponding carboxylic acid. beilstein-journals.org

Furthermore, a cost-effective and environmentally conscious process has been developed utilizing the homogeneous liquid-phase aerobic oxidation of 2-acetylthiophene. acs.org This reaction, catalyzed by a combination of manganese and cobalt nitrates, converts the acetyl group into a carboxylic acid function, offering a greener alternative to traditional stoichiometric oxidation methods. acs.org

Table 3: Comparison of Novel Catalytic Syntheses for Thiophene Carboxylic Acids

| Catalytic System | Precursor | Key Reagents | Conditions |

|---|---|---|---|

| Vanadium/Iron/Molybdenum Catalysis | Thiophene | CCl₄, CH₃OH, VO(acac)₂, Fe(acac)₃, or Mo(CO)₆ | High temperature (140-175 °C), sealed tube. semanticscholar.org |

| Palladium-Catalyzed Carbonylation | Halogenated Thiophene | CO, Et₃N/H₂O, Pd catalyst, DPPP ligand | CO pressure. beilstein-journals.org |

Microwave-Assisted Synthetic Techniques for Enhanced Efficiency

Microwave-assisted organic synthesis has emerged as a transformative technique in medicinal and materials chemistry, offering significant advantages over conventional heating methods. nih.govnih.gov For the synthesis of this compound and its analogs, microwave irradiation facilitates rapid and efficient chemical transformations, leading to higher yields, shorter reaction times, and often, improved product purity. nih.govnih.gov This enhancement is primarily due to the direct and efficient heating of the reaction mixture through dielectric loss, which avoids the slow and inefficient process of thermal conduction associated with classical heating. nih.gov

The application of microwave technology is particularly beneficial for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a cornerstone for the synthesis of 5-arylthiophene derivatives. semanticscholar.orgtandfonline.com Conventional heating methods for these reactions can be time-consuming, sometimes requiring hours to reach completion. semanticscholar.org In contrast, microwave-assisted Suzuki couplings can often be completed in a matter of minutes. nih.govresearchgate.net This rapid heating not only accelerates the reaction rate but can also minimize the formation of side products that may occur during prolonged heating. nih.gov

Research into the microwave-assisted synthesis of 2-aryl and 2,5-diarylthiophene derivatives has demonstrated the effectiveness of this technology. tandfonline.com For instance, the Suzuki-Miyaura cross-coupling of 2-bromothiophene (B119243) or 2,5-dibromothiophene (B18171) with various arylboronic acids has been successfully carried out under microwave irradiation using novel palladium complexes as catalysts. tandfonline.com These reactions proceed under mild conditions and show good catalytic activity, highlighting the potential for synthesizing a wide array of thiophene-based compounds with enhanced efficiency. tandfonline.com

Similarly, studies on the synthesis of 2-acetyl-5-arylthiophenes via Suzuki coupling in aqueous media have shown the superiority of microwave irradiation over thermal heating. semanticscholar.orgresearchgate.net When the coupling reaction was conducted under thermal conditions at 100°C, only trace amounts of the product were detected even after 40 hours. semanticscholar.org However, under microwave irradiation, the same reaction achieved a high yield in just 30 minutes. semanticscholar.org This dramatic reduction in reaction time underscores the efficiency of microwave-assisted techniques.

The choice of solvent, base, and catalyst concentration are crucial parameters that are often optimized for microwave-assisted syntheses to achieve the best results. nih.govsemanticscholar.org Green solvents like water or solvent-free conditions are increasingly being employed in microwave-assisted reactions to develop more environmentally benign synthetic protocols. semanticscholar.orgresearchgate.net

The following table summarizes representative findings from the literature on the microwave-assisted synthesis of 5-arylthiophene analogs, illustrating the typical reaction conditions and outcomes that demonstrate enhanced efficiency.

| Reactants | Catalyst | Base | Solvent | Time | Yield (%) |

| 2-Acetyl-5-bromothiophene, Phenylboronic acid | Benzothiazole-based Pd(II) complex | KOH | Water | Not Specified | High |

| 4-(5-bromothiophen-2-yl)-2-methyl-1,3-thiazole, Phenylboronic acid | Benzothiazole-based Pd(II) complex | Cs2CO3 | DMF | 30 min | 80 |

| Methyl 5-bromobenzofuran-2-carboxylate, Phenylboronic acid | 2-Quinolinealdoxime-Pd(II) complex | Cs2CO3 | Toluene | 23 min | 97 |

| 4'-Bromoacetophenone, Phenylboronic acid | Pyridine-pyrazole/Pd(II) complex | KOH | EtOH/H2O | 2 min | High |

Reaction Mechanisms and Chemical Transformations of 5 2,6 Difluorophenyl Thiophene 2 Carboxylic Acid

Mechanistic Insights into C-H Functionalization of Thiophene (B33073) Ring Systems

The direct functionalization of carbon-hydrogen (C-H) bonds in heterocyclic compounds like thiophene represents a powerful and atom-economical strategy in modern organic synthesis. nih.gov For thiophene ring systems, C-H functionalization is a key transformation, and understanding its mechanisms is vital for predicting reactivity and designing synthetic routes. The functionalization of C–H bonds at the β-positions (C3 and C4) of a thiophene ring is generally more challenging than at the α-positions (C2 and C5) due to the higher acidity and reactivity of the α-protons. rsc.org

Several mechanistic pathways have been proposed for the transition-metal-catalyzed C-H functionalization of thiophenes, with palladium-catalyzed reactions being extensively studied. nih.gov Key proposed mechanisms include:

Concerted Metalation-Deprotonation (CMD): This is a favored pathway for direct arylation, particularly with electron-deficient substrates like fluorinated arenes. nih.gov In this mechanism, the C-H bond cleavage and the formation of the metal-carbon bond occur in a single, concerted step.

Metalation/Deprotonation: This pathway involves the coordination of the metal catalyst to the thiophene ring, followed by a deprotonation step, often assisted by a base, to form a thienyl-metal intermediate. This pathway generally favors functionalization at the more acidic α-position (C5). nih.gov

Heck-type Arylation: This mechanism can lead to functionalization at the β-position (C4). The choice of ligands on the metal catalyst plays a crucial role in determining which pathway is favored. nih.gov For instance, in palladium-catalyzed arylations, certain bulky phosphine (B1218219) ligands can promote β-selectivity through a Heck-type mechanism, while other ligands like 2,2'-bipyridyl favor α-arylation via the metalation/deprotonation pathway. nih.gov

| Mechanism | Description | Favored Position | Key Factors |

| Metalation/Deprotonation | Stepwise coordination and deprotonation | α-position (C5) | Acidity of C-H bond, Ligand choice nih.gov |

| Heck-type Arylation | Involves migratory insertion | β-position (C4) | Bulky, electron-rich ligands nih.gov |

| Concerted Metalation-Deprotonation (CMD) | Single-step C-H activation | Varies | Substrate electronics, Catalyst nih.gov |

Role of Fluorine Substituents in Directing Chemical Reactivity

The two fluorine atoms on the phenyl ring of 5-(2,6-Difluorophenyl)thiophene-2-carboxylic acid play a significant role in modulating the molecule's electronic properties and chemical reactivity. Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I effect) through the sigma bond network. libretexts.orglibretexts.org This effect decreases the electron density of the aromatic rings to which it is attached.

However, fluorine also possesses lone pairs of electrons that can be donated into an adjacent π-system, resulting in a resonance effect (+R effect). libretexts.org In the case of fluorinated aromatic rings, these two effects are in opposition.

Inductive Effect (-I): The strong σ-withdrawing effect of fluorine deactivates the aromatic ring toward electrophilic aromatic substitution by pulling electron density away from the ring system. minia.edu.eg

Resonance Effect (+R): The π-donation from fluorine's lone pairs can stabilize cationic intermediates (arenium ions) formed during electrophilic attack, particularly at the ortho and para positions. libretexts.org

In this compound, the inductive withdrawal by the two fluorine atoms makes the phenyl ring electron-deficient. This electronic pull is transmitted to the thiophene ring, influencing its reactivity in subsequent chemical transformations.

| Effect | Nature | Impact on Aromatic Ring | Directing Influence |

| Inductive Effect (-I) | Electron-withdrawing via σ-bonds | Deactivating (slower reaction rate) minia.edu.eg | N/A |

| Resonance Effect (+R) | Electron-donating via π-system | Activating (stabilizes intermediate) | ortho, para-directing libretexts.org |

Electronic Effects on Carboxylic Acid Reactivity and Derivatization

The reactivity of the carboxylic acid group in this compound is significantly influenced by the electronic properties of the entire molecule. The acidity of a carboxylic acid is determined by the stability of its conjugate base, the carboxylate anion. libretexts.org Electron-withdrawing groups attached to the carboxylic acid increase its acidity by dispersing the negative charge of the carboxylate anion, thereby stabilizing it. libretexts.org

In this molecule, both the thiophene ring and the 2,6-difluorophenyl substituent act as electron-withdrawing groups relative to a simple alkyl chain.

Thiophene Ring: The sulfur atom in the thiophene ring can participate in the aromatic system, but the ring itself has an electron-withdrawing character that enhances the acidity of the attached carboxylic acid.

2,6-Difluorophenyl Group: As discussed, the fluorine atoms strongly withdraw electron density via the inductive effect. libretexts.orglibretexts.org This effect is transmitted through the thiophene ring to the carboxylic acid group, further stabilizing the carboxylate anion.

This increased acidity (lower pKa) makes the proton of the carboxylic acid easier to remove, which can facilitate reactions such as salt formation and esterification. The electron-deficient nature of the carbonyl carbon is also enhanced, making it more susceptible to nucleophilic attack, which is a key step in many derivatization reactions like amidation and acid chloride formation. The closer an electron-withdrawing group is to the carboxylic acid, the stronger its acid-strengthening effect. chegg.com

| Substituent | pKa of Substituted Acetic Acid | Effect on Acidity |

| H- (Acetic acid) | ~4.75 | Reference |

| Cl- (Chloroacetic acid) | ~2.9 | Increased |

| F- (Fluoroacetic acid) | ~2.7 | Increased |

| F3C- (Trifluoroacetic acid) | ~0.59 | Greatly Increased libretexts.org |

Tautomerization Phenomena in Thiophene Carboxylic Acid Derivatives

Tautomerism involves the migration of a proton accompanied by a switch of a single bond and an adjacent double bond. While thiophene-2-carboxylic acid itself does not exhibit significant tautomerism, its derivatives, particularly those formed through reactions involving the thiophene ring, can. For instance, the oxidation of certain thiophene-containing compounds can lead to hydroxythiophene metabolites, which exist in equilibrium with their thiolactone tautomers. nih.govnih.gov

Thiocarboxylic acids, which are related compounds where an oxygen atom is replaced by sulfur, can exist in two tautomeric forms: the thiol form (RC(O)SH) and the thione form (RC(S)OH). wikipedia.org The thiol form is generally more common. The stability of these tautomers can be influenced by solvent polarity, with polar solvents sometimes favoring the thione form through specific interactions like hydrogen bonding. kuleuven.be

For this compound, while the parent molecule is stable in its carboxylic acid form, certain derivatives could potentially exhibit tautomerism. For example, conversion to a thio-analogue could introduce thiol-thione tautomerism. Similarly, reactions that introduce a hydroxyl group onto the thiophene ring could lead to keto-enol type tautomerism, as seen in hydroxythiophenes. nih.gov

Oxidation and Reduction Pathways of the Thiophene Core

The thiophene ring, despite its aromatic stability, can undergo both oxidation and reduction under specific conditions. The sulfur atom is susceptible to oxidation, and the double bonds can be reduced.

Oxidation: The oxidation of the thiophene core can proceed via two main pathways: wikipedia.org

Oxidation at Sulfur: The sulfur atom can be oxidized to form a thiophene S-oxide (sulfoxide) and subsequently a thiophene S,S-dioxide (sulfone). researchgate.net Thiophene S-oxides are generally unstable and can act as reactive intermediates, often undergoing Diels-Alder-type dimerizations unless sterically hindered. nih.gov

Oxidation at the Double Bond: The C2=C3 double bond can be epoxidized to form a thiophene-2,3-epoxide. This epoxide is highly reactive and can rearrange, for example, to a thiophen-2-one. nih.govwikipedia.org Isotopic labeling studies suggest this pathway involves a cationic intermediate and a hydride shift (NIH shift). nih.govnih.gov

The choice of oxidizing agent (e.g., trifluoroperacetic acid, m-CPBA) can influence which pathway is dominant. wikipedia.orgresearchgate.net

Reduction: Reduction of the thiophene ring typically requires strong reducing agents or catalytic hydrogenation.

Partial Reduction: It is possible to selectively reduce one of the double bonds to yield dihydrothiophene derivatives.

Complete Reduction (Desulfurization): A common and synthetically useful reaction is the complete reduction and removal of the sulfur atom from the ring, known as reductive desulfurization. This is often achieved using Raney nickel and results in a saturated, linear alkane chain. researchgate.net For this compound, this reaction would cleave the ring to produce a substituted octane (B31449) derivative. This method is a valuable tool for synthesizing long-chain compounds from thiophene precursors. researchgate.net

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms.

In the ¹H NMR spectrum of 5-(2,6-Difluorophenyl)thiophene-2-carboxylic acid, the signals corresponding to each proton provide distinct information. The acidic proton of the carboxylic acid group is highly deshielded and is expected to appear as a broad singlet in the downfield region of the spectrum, typically between 10 and 13 ppm. libretexts.org This significant downfield shift is characteristic of carboxylic acid protons and is influenced by hydrogen bonding. libretexts.org

The protons on the thiophene (B33073) ring are anticipated to appear as doublets in the aromatic region (approximately 7.0-8.0 ppm). The proton at the C3 position and the proton at the C4 position will split each other. The difluorophenyl group introduces further complexity. The single proton at the para position (C4') of the phenyl ring is expected to appear as a triplet due to coupling with the two adjacent fluorine atoms. The two equivalent protons at the meta positions (C3' and C5') would likely appear as a triplet or a more complex multiplet due to coupling with the adjacent proton and fluorine atoms.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Broad Singlet |

| Thiophene H3 | ~7.0 - 8.0 | Doublet |

| Thiophene H4 | ~7.0 - 8.0 | Doublet |

| Phenyl H4' | ~7.0 - 7.5 | Triplet |

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon of the carboxylic acid group is characteristically found far downfield, typically in the range of 160-180 ppm. libretexts.org The aromatic carbons of the thiophene and difluorophenyl rings will resonate in the approximate range of 110-165 ppm.

The carbons directly bonded to the electronegative fluorine atoms (C2' and C6') are expected to show a large chemical shift and will appear as doublets due to one-bond carbon-fluorine coupling. The carbon attached to the sulfur atom in the thiophene ring (C2 and C5) will also have distinct chemical shifts. The remaining carbons in the aromatic rings will appear at slightly different shifts depending on their electronic environment.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Carboxylic Acid (-C OOH) | 160 - 180 |

| Phenyl C -F (C2', C6') | 158 - 164 (doublet) |

| Thiophene C -S (C2, C5) | 130 - 150 |

| Phenyl C -Thiophene (C1') | 115 - 125 |

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, probes the vibrational modes of molecular bonds. These methods are particularly useful for identifying functional groups.

The FT-IR spectrum of this compound is expected to be dominated by characteristic absorptions of the carboxylic acid group. A very broad and strong absorption band is anticipated in the region of 2500-3300 cm⁻¹, which is due to the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. libretexts.org The C=O stretching vibration of the carbonyl group should appear as a strong, sharp peak between 1680 and 1710 cm⁻¹. youtube.com

Other significant peaks include C-F stretching vibrations, which are typically strong and found in the 1100-1300 cm⁻¹ region. The aromatic C=C stretching vibrations of both the thiophene and benzene (B151609) rings are expected in the 1450-1600 cm⁻¹ range. The C-S stretching mode of the thiophene ring is generally observed between 680 and 710 cm⁻¹. iosrjournals.org For the related compound 2-thiophenecarboxylic acid, C-C stretching vibrations are observed in the FT-IR spectrum at 1528 and 1352 cm⁻¹. iosrjournals.org

Table 3: Characteristic FT-IR Frequencies for this compound

| Functional Group | Vibration Mode | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Strong, Broad |

| Carbonyl | C=O Stretch | 1680 - 1710 | Strong |

| Aromatic Rings | C=C Stretch | 1450 - 1600 | Medium-Strong |

| Difluorophenyl | C-F Stretch | 1100 - 1300 | Strong |

Raman spectroscopy provides complementary information to FT-IR. The aromatic ring stretching vibrations are typically strong in Raman spectra. For 2-thiophenecarboxylic acid, C-C stretching vibrations are observed in the FT-Raman spectrum at 1530, 1413, and 1354 cm⁻¹. iosrjournals.org Similar strong bands are expected for this compound. The C-S stretching vibration of the thiophene ring is also Raman active and anticipated around 630-650 cm⁻¹. iosrjournals.org Unlike in FT-IR, the O-H and C=O vibrations of the carboxylic acid are generally weaker in Raman spectra.

Table 4: Characteristic Raman Frequencies for this compound

| Functional Group | Vibration Mode | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic Rings | C=C Stretch | 1350 - 1550 | Strong |

| Thiophene Ring | C-S Stretch | 630 - 650 | Medium |

Ultraviolet-Visible Spectroscopy (UV-Vis) for Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule. The extended π-conjugated system, encompassing the difluorophenyl ring, the thiophene ring, and the carboxylic acid group, is expected to give rise to distinct absorption bands. Thiophene itself has a primary absorption band around 235 nm. nii.ac.jp

For substituted thiophenes, these absorptions are shifted. The spectrum is expected to show intense absorptions corresponding to π→π* transitions. The presence of the carboxylic acid and the phenyl substituent, which extend the conjugation, will likely cause a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to unsubstituted thiophene. A weaker n→π* transition associated with the carbonyl group's non-bonding electrons may also be observed. Studies on 2-thiophenecarboxylic acid in various solvents can be used to predict the electronic behavior of its derivatives. nih.gov

Table 5: Summary of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-Thiophenecarboxylic acid |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its mass-to-charge ratio (m/z) and fragmentation patterns. For this compound, mass spectrometry confirms its molecular weight and provides insights into its structural components through controlled fragmentation.

The monoisotopic mass of this compound is 240.00566 Da. uni.lu In mass spectrometry, the compound can be ionized through various methods, such as electrospray ionization (ESI), leading to the formation of molecular ions and adducts. The table below lists the predicted m/z values for several common adducts of the parent molecule, which are crucial for identifying the compound in a complex matrix.

| Adduct | Predicted m/z |

| [M+H]⁺ | 241.01294 |

| [M+Na]⁺ | 262.99488 |

| [M-H]⁻ | 238.99838 |

| [M+NH₄]⁺ | 258.03948 |

| [M+K]⁺ | 278.96882 |

| [M+H-H₂O]⁺ | 223.00292 |

Fragmentation Analysis:

While a detailed experimental mass spectrum for this compound is not widely published, a theoretical fragmentation pattern can be predicted based on the known fragmentation of carboxylic acids and aromatic compounds. libretexts.org The molecular ion peak ([M]⁺) would be observed at an m/z of approximately 240.

Key fragmentation pathways for carboxylic acids often involve the loss of the hydroxyl group (-OH, 17 Da) or the entire carboxyl group (-COOH, 45 Da). libretexts.org Therefore, significant fragments for this compound would be expected at:

m/z 223: Resulting from the loss of the hydroxyl radical ([M-OH]⁺).

m/z 195: Resulting from the loss of the carboxyl group ([M-COOH]⁺). This fragment would represent the 5-(2,6-Difluorophenyl)thiophene cation.

Further fragmentation could involve the cleavage of the bond between the thiophene and the difluorophenyl rings, leading to fragments corresponding to each ring system. The stability of the aromatic rings would influence the relative intensities of these peaks.

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray diffraction (XRD) is an essential technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While the specific crystal structure of this compound is not publicly available, analysis of similar thiophene-carboxylic acid derivatives allows for a well-founded prediction of its solid-state characteristics. nih.govresearchgate.net

It is highly probable that this compound crystallizes to form centrosymmetric dimers in the solid state. This dimerization occurs through strong intermolecular hydrogen bonds between the carboxylic acid groups of two adjacent molecules. nih.gov The hydrogen atom of the hydroxyl group of one molecule forms a hydrogen bond with the carbonyl oxygen atom of the neighboring molecule, and vice versa, creating a stable eight-membered ring.

Analysis of related structures, such as 5-(methoxycarbonyl)thiophene-2-carboxylic acid, reveals that the carboxylate groups are approximately coplanar with the thiophene ring, with very small dihedral angles. nih.govresearchgate.net This suggests a similar conformational preference for this compound, leading to a relatively flat molecular structure in the solid state, which facilitates efficient crystal packing.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic level. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) for Molecular Geometry Optimization

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a many-body system by focusing on the electron density rather than the complex many-electron wavefunction. DFT calculations are particularly effective for predicting the optimized molecular geometry, which corresponds to the lowest energy conformation of a molecule.

| Parameter | Description |

|---|---|

| Bond Lengths | Calculates the equilibrium distance between the nuclei of two bonded atoms (e.g., C-C, C-S, C-F, C=O). |

| Bond Angles | Determines the angle formed between three connected atoms (e.g., C-S-C in the thiophene (B33073) ring). |

| Dihedral Angles | Calculates the angle between two planes, crucial for defining the molecular conformation, such as the twist between the two aromatic rings. |

Hartree-Fock (HF) Level Calculations

The Hartree-Fock (HF) method is a foundational ab initio quantum chemistry method that approximates the many-electron wavefunction as a single Slater determinant. wikipedia.org It is also known as the self-consistent field (SCF) method because it iteratively solves for the orbitals and their energies until the solution is consistent with the field created by the electrons themselves. wikipedia.orglibretexts.org

Electronic Structure Analysis

Understanding the electronic structure of a molecule is key to predicting its chemical reactivity, stability, and spectroscopic properties.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps

Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). youtube.compku.edu.cn

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small energy gap indicates that the molecule can be easily excited, suggesting high chemical reactivity and low kinetic stability. mdpi.com For 5-(2,6-Difluorophenyl)thiophene-2-carboxylic acid, FMO analysis would reveal the distribution of these key orbitals. The HOMO is expected to be located primarily on the electron-rich thiophene ring system, while the LUMO may be distributed across the conjugated system, influenced by the electron-withdrawing difluorophenyl and carboxylic acid groups. The magnitude of the HOMO-LUMO gap would provide a quantitative measure of the molecule's electronic stability and reactivity. acs.orgnih.gov

| Orbital/Concept | Significance |

|---|---|

| HOMO (Highest Occupied Molecular Orbital) | Represents the ability to donate an electron; associated with nucleophilicity. Its energy level correlates with the ionization potential. |

| LUMO (Lowest Unoccupied Molecular Orbital) | Represents the ability to accept an electron; associated with electrophilicity. Its energy level correlates with the electron affinity. |

| HOMO-LUMO Energy Gap (ΔE) | Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity and lower stability. |

Natural Bond Orbital (NBO) Analysis for Stability and Charge Delocalization

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular and intermolecular bonding and charge transfer. It provides a detailed picture of charge delocalization by analyzing interactions between filled "donor" orbitals and empty "acceptor" orbitals. iosrjournals.org The stabilization energy (E(2)) associated with these interactions quantifies the extent of charge delocalization and its contribution to molecular stability. iosrjournals.org

In the context of this compound, NBO analysis would elucidate the hyperconjugative and conjugative interactions that stabilize the molecule. iosrjournals.org It would quantify the electron density on each atom and reveal charge transfer from lone pairs (e.g., on oxygen and sulfur atoms) to antibonding orbitals within the molecular framework. researchgate.netperiodicodimineralogia.it This analysis is particularly useful for understanding how the electron-withdrawing fluorine atoms and the carboxylic acid group influence the electron distribution across the thiophene ring, providing a clear picture of the electronic effects governing the molecule's structure and stability.

Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. wolfram.com It is a valuable tool for predicting how a molecule will interact with other chemical species. The map is color-coded to indicate different potential values: regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are sites for nucleophilic attack. researchgate.netresearchgate.net Green or yellow areas represent regions of neutral potential.

For this compound, an MEP map would clearly identify its reactive sites. The electronegative oxygen atoms of the carboxylic acid group and the fluorine atoms on the phenyl ring would appear as regions of high negative potential (red). Conversely, the hydrogen atom of the carboxylic acid group would be a site of high positive potential (blue), highlighting its acidic nature. The MEP map provides an intuitive guide to the molecule's reactivity and intermolecular interaction sites, such as those involved in hydrogen bonding. researchgate.net

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis of this compound is crucial for understanding its three-dimensional structure and flexibility. The primary degree of freedom for conformational change is the rotation around the single bond connecting the thiophene ring and the 2,6-difluorophenyl ring. Theoretical calculations, typically using Density Functional Theory (DFT), can determine the potential energy surface associated with this rotation. The analysis would likely reveal that the most stable conformation (the global minimum) is one where the two aromatic rings are non-coplanar. This twisting is a result of steric hindrance between the hydrogen atom on the thiophene ring and the fluorine atoms on the phenyl ring.

Molecular Dynamics (MD) simulations can further elucidate the dynamic behavior of the molecule over time, typically in a simulated solvent environment. An MD simulation would track the atomic movements, revealing the flexibility of the molecule, the accessible range of dihedral angles between the rings, and the interactions of the carboxylic acid group with solvent molecules. Such simulations are instrumental in understanding how the molecule behaves in a realistic chemical environment, which is fundamental to predicting its reactivity and biological interactions.

Intermolecular Interactions and Supramolecular Assembly Prediction

The way individual molecules of this compound interact with each other governs the properties of its bulk material, including its crystal structure and solubility. Computational methods can predict these interactions and the resulting supramolecular assemblies.

The most significant intermolecular interaction for this molecule is predicted to be hydrogen bonding mediated by the carboxylic acid functional group. Carboxylic acids commonly form highly stable, centrosymmetric dimers in the solid state through a pair of O—H⋯O hydrogen bonds. researchgate.net In this arrangement, the hydroxyl hydrogen of one molecule bonds to the carbonyl oxygen of a neighboring molecule, and vice versa. researchgate.net This creates a robust eight-membered ring motif that is a dominant feature in the crystal packing of many carboxylic acids. Computational studies can quantify the strength of these hydrogen bonds, which are critical to the thermal stability of the crystalline form.

| Predicted Hydrogen Bond Parameters for Dimer Formation | |

| Interaction | O—H⋯O |

| Donor-Acceptor | Carboxylic Acid - Carboxylic Acid |

| Typical Bond Length (H⋯O) | 1.6 - 1.8 Å |

| Typical Bond Angle (O-H⋯O) | 170° - 180° |

| Predicted Motif | Centrosymmetric R²₂(8) ring |

Note: These are typical values for carboxylic acid dimers and represent predicted values for this compound based on analogous structures.

Prediction of Nonlinear Optical (NLO) Properties

Thiophene-based compounds are known candidates for nonlinear optical (NLO) materials due to their extended π-conjugated systems, which facilitate electron delocalization. nih.gov The title compound, featuring a thiophene ring linked to a difluorophenyl group, possesses a donor-π-acceptor-like architecture that is advantageous for NLO response. nih.govsemanticscholar.org

Theoretical predictions of NLO properties are typically performed using DFT calculations. journaleras.com Key parameters include the average linear polarizability (<α>), and the first (β) and second (γ) hyperpolarizabilities. A high hyperpolarizability value indicates a strong NLO response. For this compound, the intramolecular charge transfer that can occur along the molecular backbone is expected to result in significant NLO properties. Calculations would likely show a notable first hyperpolarizability (β) value, suggesting potential for applications in second-harmonic generation. journaleras.com

| Predicted NLO Properties (Theoretical) | |

| Property | Predicted Value Range (a.u.) |

| Average Polarizability (<α>) | 1.5 - 2.5 x 10⁻²³ esu |

| First Hyperpolarizability (β_tot) | 5 - 15 x 10⁻³⁰ esu |

| Second Hyperpolarizability (γ_tot_) | 10 - 20 x 10⁻³⁶ esu |

Note: These values are theoretical predictions based on DFT studies of similar thiophene-based organic molecules and serve as an estimation for this compound. nih.govsemanticscholar.org

Theoretical Spectroscopic Data Prediction and Validation

Computational chemistry provides an invaluable method for predicting spectroscopic data, which can then be used to validate and interpret experimental results. DFT calculations are highly effective for predicting vibrational spectra (FT-IR and Raman). mdpi.com

By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated for this compound. Each calculated vibrational mode can be assigned to specific molecular motions, such as the stretching of the C=O bond in the carboxylic acid, the C-S stretching within the thiophene ring, or the C-F stretching on the phenyl ring. These theoretical predictions are crucial for accurately assigning peaks in an experimental spectrum. iosrjournals.org

It is common for theoretical frequencies, calculated for a single molecule in a vacuum, to be slightly higher than experimental frequencies measured on a solid sample. mdpi.com This is due to factors like intermolecular interactions (e.g., hydrogen bonding) and anharmonicity in the real system. mdpi.com Therefore, calculated frequencies are often scaled by an empirical factor to improve agreement with experimental data. iosrjournals.org

| Predicted Vibrational Frequencies and Assignments | ||

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Description |

| O-H Stretch | 3400 - 3550 | Carboxylic acid hydroxyl group |

| C-H Stretch (Aromatic) | 3100 - 3150 | Stretching of C-H bonds on rings |

| C=O Stretch | 1720 - 1750 | Carbonyl stretch in carboxylic acid |

| C=C Stretch (Aromatic) | 1500 - 1600 | Ring stretching vibrations |

| C-F Stretch | 1200 - 1300 | Carbon-fluorine bond stretching |

| C-S Stretch | 840 - 860 | Thiophene ring C-S bond stretching |

Note: These are predicted wavenumbers based on DFT calculations for 2-thiophene carboxylic acid and related structures. Experimental values may differ due to solid-state effects and hydrogen bonding. iosrjournals.org

Applications As a Molecular Scaffold in Advanced Research Fields

Medicinal Chemistry Applications (excluding clinical human trials and safety profiles)

The 5-(2,6-difluorophenyl)thiophene-2-carboxylic acid framework is a privileged structure in medicinal chemistry, offering a foundation for the development of new therapeutic agents. nih.gov Its utility spans the design of novel pharmacophores, in-depth structure-activity relationship (SAR) studies, and the exploration of molecular interactions with biological targets.

Design and Synthesis of Thiophene-Based Pharmacophores

The thiophene (B33073) ring is a well-established pharmacophore in drug discovery, and its incorporation into more complex molecules like this compound allows for the creation of novel drug candidates. nih.gov The synthesis of derivatives often involves modifications of the carboxylic acid group or substitutions on the thiophene and phenyl rings to modulate the compound's physicochemical and biological properties. derpharmachemica.com

A notable example of a pharmacophore derived from a similar scaffold is 3-(2,6-difluorobenzamido)-5-(4-ethoxyphenyl)thiophene-2-carboxylic acid . This compound was identified as an inhibitor of bacterial capsule biogenesis in E. coli, a crucial virulence factor. This discovery highlights the potential of the substituted thiophene-2-carboxylic acid core in developing new antibacterial agents.

Synthetic strategies for creating diverse libraries of thiophene-based pharmacophores often employ cross-coupling reactions to introduce various aryl or alkyl groups at different positions of the thiophene ring. nih.gov The carboxylic acid moiety can be readily converted to amides, esters, or other functional groups to explore a wider chemical space and enhance interactions with biological targets.

Structure-Activity Relationship (SAR) Studies of Thiophene Carboxylic Acid Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of drug candidates. For thiophene carboxylic acid derivatives, these studies typically involve systematic modifications of the core structure to understand how different substituents influence biological activity.

While specific SAR studies on this compound are not extensively documented in publicly available literature, general SAR principles for related thiophene derivatives can be inferred. For instance, the nature and position of substituents on the phenyl ring can significantly impact activity. The presence of the two fluorine atoms at the 2 and 6 positions of the phenyl ring in the parent compound is known to influence the molecule's conformation and electronic properties, which can be critical for receptor binding. nih.gov

In studies of related 5-phenylthiophene carboxylic acid derivatives as antirheumatic agents, modifications to the phenyl ring and the position of the carboxylic acid group on the thiophene ring led to significant variations in their antagonistic effect toward interleukin (IL)-1. nih.gov This underscores the importance of the substitution pattern for biological activity.

Table 1: Illustrative SAR data for a hypothetical series of 5-(Aryl)thiophene-2-carboxylic acid derivatives

| Compound ID | Aryl Substituent (R) | Biological Activity (IC50, µM) |

| 1a | 2,6-Difluorophenyl | 5.2 |

| 1b | Phenyl | 15.8 |

| 1c | 4-Chlorophenyl | 8.1 |

| 1d | 4-Methoxyphenyl | 12.5 |

| 1e | 2,6-Dichlorophenyl | 6.5 |

This table is for illustrative purposes and does not represent actual experimental data for this compound.

Exploration of Molecular Mechanisms of Interaction with Biological Targets

Understanding how a molecule interacts with its biological target at a molecular level is fundamental for rational drug design. The this compound scaffold can interact with biological targets through various non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking. nih.gov

The carboxylic acid group can act as a hydrogen bond donor and acceptor, forming crucial interactions with amino acid residues in the binding pocket of a target protein. The thiophene ring, being an aromatic system, can participate in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. The difluorophenyl group can engage in hydrophobic interactions and also form halogen bonds, which are increasingly recognized as important in ligand-receptor binding.

Computational modeling and molecular docking studies are often employed to predict and analyze these interactions. For example, in the context of kinase inhibition, the planarity of the thiophene ring can facilitate binding within the ATP-binding pocket. nih.gov

Role in Scaffold Hopping and Bioisosteric Replacement Strategies

Scaffold hopping and bioisosteric replacement are key strategies in medicinal chemistry to discover novel compounds with improved properties. chemsrc.com The thiophene ring is a well-known bioisostere of the phenyl ring, and the this compound scaffold can be used to replace other core structures in known active compounds. This can lead to new chemical entities with different pharmacokinetic profiles or intellectual property positions.

The concept of bioisosterism allows for the replacement of a functional group with another that has similar physical or chemical properties, leading to a similar biological response. The thiophene ring, for instance, can mimic the steric and electronic properties of a benzene (B151609) ring, making it a valuable tool in modifying existing drug molecules.

Development of Receptor Agonists and Antagonists (Mechanism-Focused)

The versatility of the this compound scaffold makes it a suitable starting point for the development of both receptor agonists and antagonists. By strategically modifying the structure, it is possible to design molecules that either activate or block the function of a specific receptor.

For example, derivatives of thieno[3,2-b]thiophene-2-carboxylic acid have been identified as agonists for the G-protein coupled receptor GPR35. nih.gov SAR studies on this series of compounds revealed that modifications to the scaffold could modulate the potency and efficacy of the agonistic activity. Similarly, carbazolothiophene-2-carboxylic acid derivatives have been developed as endothelin receptor antagonists. nih.gov These examples demonstrate the potential of the thiophene carboxylic acid core in the design of receptor modulators. The mechanism of action, whether agonistic or antagonistic, is determined by the specific interactions of the molecule with the receptor's binding site, which can be fine-tuned through chemical synthesis.

Materials Science Applications

While the primary focus of research on this compound has been in the realm of medicinal chemistry, the inherent properties of the thiophene moiety suggest potential applications in materials science. Thiophene-based organic semiconductors are of significant interest for their use in organic electronics. nih.govdundee.ac.uk

The π-conjugated system of the thiophene ring allows for efficient charge transport, making thiophene-containing molecules and polymers suitable for applications in:

Organic Field-Effect Transistors (OFETs): The ability of thiophene derivatives to self-assemble into ordered structures is beneficial for charge mobility in the active layer of OFETs. semanticscholar.org

Organic Photovoltaics (OPVs): Thiophene-based materials can act as electron donors in the active layer of organic solar cells. acs.org

Organic Light-Emitting Diodes (OLEDs): Functionalized thiophenes can be used as emitters or charge-transporting materials in OLEDs. nih.gov

The presence of the 2,6-difluorophenyl group can influence the molecular packing and electronic properties of materials derived from this scaffold, potentially leading to improved performance in electronic devices. Further research is needed to fully explore the potential of this compound and its derivatives in this field.

Development of Optoelectronic Materials

Thiophene-based molecules are foundational in the field of organic optoelectronics due to their excellent charge mobility and tunable emission spectra. rsc.org The incorporation of a 2,6-difluorophenyl group into the thiophene-2-carboxylic acid structure can significantly influence the electronic properties of the resulting materials. The electron-withdrawing nature of the fluorine atoms can lower the HOMO and LUMO energy levels of the molecule, which is a critical factor in designing materials for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

While direct applications of this compound in optoelectronic devices are still emerging, the broader class of thiophene derivatives has been extensively studied. rsc.org The general structure allows for the creation of π-conjugated systems that are essential for organic semiconductors. The carboxylic acid group provides a convenient point for further chemical modification, enabling the synthesis of a wide array of derivatives with tailored optoelectronic properties.

Table 1: Potential Optoelectronic Applications of Thiophene-Based Materials

| Application Area | Role of Thiophene Scaffold | Potential Advantage of 2,6-Difluoro Substitution |

| Organic Light-Emitting Diodes (OLEDs) | Forms the emissive layer or charge-transport layers. | Tuning of emission color and improvement of electron injection/transport. |

| Organic Photovoltaics (OPVs) | Acts as the electron-donor material in the active layer. | Modification of the band gap to optimize solar spectrum absorption. |

| Organic Field-Effect Transistors (OFETs) | Serves as the active semiconductor channel material. | Enhancement of charge carrier mobility and air stability. |

Application in Sensing Technologies

Fluorescent chemosensors are molecules designed to detect specific ions or molecules by producing a change in their fluorescence. Thiophene-based fluorophores are particularly effective in this regard due to their rigid and planar structure, which often results in high fluorescence quantum yields. tandfonline.commdpi.comnih.gov Derivatives of thiophene have been successfully employed as fluorescent sensors for various metal ions. mdpi.comnih.govdtu.dk

The this compound scaffold is a promising candidate for the development of new fluorescent sensors. The carboxylic acid group can act as a binding site for cations, while the difluorophenyl group can modulate the photophysical properties of the molecule upon binding. The interaction with a target analyte can lead to changes in the fluorescence intensity or a shift in the emission wavelength, signaling the presence of the analyte.

Table 2: Research Highlights of Thiophene-Based Fluorescent Sensors

| Sensor Derivative | Target Analyte(s) | Key Finding |

| Thiophene-based Schiff base | Al³⁺ and Zn²⁺ | Demonstrated remarkable fluorescence enhancement, allowing for detection in water and food samples. nih.gov |

| (E)-3-((4-(diethylamino)-2-hydroxybenzylidene)amino)-2,3-dihydrothiophene-2-carboxamide | Zn²⁺ and CN⁻ | Exhibited a notable "turn-on" fluorescence response for the selective sensing of these ions. mdpi.com |

| Carbazole-extended thiophene compound | Au³⁺ | Showed highly selective interaction and quenching of fluorescence for the detection of gold ions in real samples. dtu.dk |

Polymerization Pathways for Novel Material Synthesis

Thiophene and its derivatives are key monomers in the synthesis of conducting polymers, most notably polythiophenes. These polymers are of great interest for their applications in electronics, such as in transistors, sensors, and electrochromic devices. journalskuwait.orgcmu.edursc.orgnih.gov The properties of polythiophenes can be finely tuned by introducing different functional groups to the thiophene monomer.

The carboxylic acid group on this compound presents a versatile handle for polymerization. It can be used to create polyesters or polyamides by reacting it with appropriate diol or diamine co-monomers. redalyc.org Such polymers would incorporate the rigid, conjugated thiophene-phenyl structure into the polymer backbone, potentially leading to materials with interesting thermal, mechanical, and electronic properties.

Furthermore, the carboxylic acid can be modified to an ester or other functional group that is more amenable to specific polymerization techniques, such as oxidative chemical polymerization or electropolymerization, to form polythiophenes with tailored side chains. cmu.eduredalyc.org The presence of the difluorophenyl group is expected to influence the solubility, processability, and electronic characteristics of the final polymer.

Table 3: Potential Polymerization Routes for Thiophene-2-Carboxylic Acid Derivatives

| Polymerization Method | Polymer Type | Potential Properties and Applications |

| Polycondensation (with diols/diamines) | Polyesters / Polyamides | High-performance plastics, engineering materials. researchgate.net |

| Oxidative Chemical Polymerization | Polythiophenes | Electrically conducting polymers for sensors, antistatic coatings. nih.gov |

| Electropolymerization | Polythiophene Films | Thin-film electrodes for batteries, supercapacitors, and electrochromic devices. |

Future Research Directions and Unexplored Avenues

Development of Sustainable and Green Synthetic Methodologies

The advancement of green chemistry principles is crucial for the environmentally benign production of specialty chemicals. Future research should prioritize the development of sustainable synthetic routes to 5-(2,6-difluorophenyl)thiophene-2-carboxylic acid and its derivatives. Traditional synthetic methods for thiophenes often rely on harsh conditions and metal catalysts. nih.gov Environmentally friendly synthetic processes aim to reduce the use and production of hazardous organic materials. benthamscience.comresearchgate.net

Key areas for exploration include:

Metal-Free Synthesis: Investigating metal-free methodologies can minimize metal toxicity and align with green chemistry goals. nih.gov This could involve exploring novel synthetic approaches using elemental sulfur or potassium sulfide as the sulfur source. nih.gov

Solvent Selection: The use of aqueous solutions or solvent-free reaction conditions presents a significant step towards greener synthesis. nih.gov Research into domino reactions in water could provide efficient and sustainable pathways. nih.gov

Energy Efficiency: The application of microwave radiation and other non-traditional energy sources can reduce reaction times and energy consumption, contributing to more sustainable processes. benthamscience.com

| Green Synthetic Approach | Potential Advantages | Research Focus |

|---|---|---|

| Metal-Free Catalysis | Reduces metal toxicity and contamination of the final product. | Exploring organocatalysts or sulfur-based reagents for cyclization. nih.gov |

| Aqueous Reaction Media | Eliminates the need for volatile organic solvents, improving safety and reducing environmental impact. nih.gov | Development of water-soluble precursors and catalysts. |

| Microwave-Assisted Synthesis | Accelerates reaction rates, often leading to higher yields and reduced energy consumption. benthamscience.com | Optimization of microwave parameters for key synthetic steps. |

| Flow Chemistry | Offers precise control over reaction conditions, enhances safety, and allows for easier scalability. | Designing continuous flow reactors for the synthesis of the target compound. |

Advanced Computational Modeling for Predictive Design

Computational chemistry offers powerful tools for the predictive design of novel molecules with tailored properties. Density Functional Theory (DFT) and other computational methods can provide valuable insights into the electronic structure, reactivity, and potential applications of this compound and its derivatives. nih.govresearchgate.net

Future computational studies could focus on:

Property Prediction: Using DFT to calculate key electronic properties such as HOMO/LUMO energy levels, band gaps, and molecular electrostatic potential. nih.gov These calculations can help predict the compound's suitability for applications in organic electronics. mdpi.comubc.ca

Reactivity and Selectivity: Fukui function calculations can identify the most reactive sites within the molecule, guiding synthetic strategies for derivatization. nih.gov

Spectroscopic Characterization: TD-DFT calculations can simulate UV-Vis and other spectra, aiding in the structural characterization of newly synthesized derivatives. researchgate.net

Docking Studies: For medicinal chemistry applications, molecular docking simulations can predict the binding affinity and mode of interaction with biological targets. researchgate.net

| Computational Method | Predicted Properties | Potential Impact |

|---|---|---|

| Density Functional Theory (DFT) | Electronic structure (HOMO/LUMO), band gap, molecular electrostatic potential. nih.govnih.gov | Guides the design of materials for organic solar cells and other electronic devices. mdpi.com |

| Time-Dependent DFT (TD-DFT) | UV-Vis absorption spectra, excited state properties. researchgate.net | Aids in the interpretation of experimental spectroscopic data and understanding of photophysical properties. |

| Molecular Docking | Binding affinity and interaction with biological macromolecules. researchgate.net | Identifies potential therapeutic targets and accelerates drug discovery processes. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of non-covalent interactions. | Provides insights into crystal packing and the design of supramolecular architectures. |

Exploration of Novel Derivatization Strategies

The carboxylic acid and the aromatic rings of this compound provide multiple sites for chemical modification. Exploring novel derivatization strategies is key to unlocking a wider range of applications. Thiophene-2-carboxylic acid itself is a versatile substrate for coupling reactions and olefinations. wikipedia.org

Future research should investigate:

Amide and Ester Formation: The synthesis of a library of amide and ester derivatives can modulate the compound's physicochemical properties, such as solubility and bioavailability, which is particularly relevant for pharmaceutical applications. mdpi.com

Coupling Reactions: Palladium-catalyzed cross-coupling reactions can be employed to introduce a variety of substituents onto the thiophene (B33073) or phenyl rings, leading to new materials with tailored electronic and optical properties. beilstein-journals.org

Introduction of Bioactive Moieties: The incorporation of other pharmacologically active groups could lead to the development of hybrid molecules with enhanced or dual therapeutic effects. nih.gov

Polymerization: The carboxylic acid functionality can be used for the synthesis of polyesters or polyamides, potentially leading to new classes of conductive or high-performance polymers.

| Derivatization Reaction | Target Functional Group | Potential Application |

|---|---|---|

| Amidation | -CONH-R | Pharmaceuticals, organic electronics. mdpi.com |

| Esterification | -COO-R | Prodrugs, liquid crystals. |

| Suzuki Coupling | Introduction of new aryl or heteroaryl groups. | Organic light-emitting diodes (OLEDs), sensors. |

| Sonogashira Coupling | Introduction of alkyne functionalities. | Conductive polymers, molecular wires. |

Integration into Complex Supramolecular Architectures

The rigid structure and functional groups of this compound make it an excellent building block for the construction of complex supramolecular architectures such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). acs.orgnih.gov Thiophene-based linkers are known to be effective in creating coordination networks.

Unexplored avenues in this area include:

MOF Synthesis: Using the compound as an organic linker to synthesize novel MOFs with unique topologies and properties. The fluorine atoms could influence the framework's stability and guest-host interactions. Thiophene-functionalized dicarboxylates have been successfully used to construct MOFs for sensing and pesticide removal. acs.org

COF Development: The incorporation of this molecule into COFs could lead to new porous materials with applications in gas storage, separation, and catalysis. nih.gov Thiophene-based COFs are being explored for their potential in electronic devices. nih.gov

Luminescent Materials: The inherent fluorescence of the thiophene moiety could be exploited in the design of luminescent MOFs for sensing applications, such as the detection of heavy metal ions. rsc.org

Liquid Crystals: Derivatization of the carboxylic acid group could lead to the formation of novel mesogenic thiophene-based supramolecular liquid crystals.

| Supramolecular Architecture | Role of the Compound | Potential Applications |

|---|---|---|

| Metal-Organic Frameworks (MOFs) | Organic linker. | Gas storage, catalysis, chemical sensing, drug delivery. acs.orgacs.org |

| Covalent Organic Frameworks (COFs) | Monomeric building block. | Organic electronics, energy storage, separation. nih.gov |

| Liquid Crystals | Mesogenic core. | Displays, optical switches. |

| Self-Assembled Monolayers (SAMs) | Anchor group on surfaces. | Molecular electronics, surface modification. |

Investigation of Emerging Applications in Interdisciplinary Sciences

The unique combination of a thiophene ring, a difluorophenyl group, and a carboxylic acid functionality suggests a wide range of potential applications in various interdisciplinary fields. Thiophene derivatives are known to possess diverse biological activities, including antibacterial, anti-inflammatory, and anticancer properties. cognizancejournal.com

Future research should explore the potential of this compound and its derivatives in:

Medicinal Chemistry: The compound could serve as a scaffold for the development of new therapeutic agents. The 2,6-difluorophenyl moiety is a common feature in many bioactive compounds, and the thiophene ring is a privileged pharmacophore. nih.gov

Materials Science: The compound's electronic properties make it a candidate for use in organic electronics, such as organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). Conductive polymers are highly suitable for use as organic semiconductor materials. mdpi.com

Agrochemicals: Halogenated 2-thiophenecarboxylic acid derivatives have been investigated as building blocks for new insecticides, suggesting a potential application in crop protection. beilstein-journals.org

Sensors: The compound could be incorporated into sensory materials for the detection of various analytes, leveraging changes in its optical or electronic properties upon binding.

| Interdisciplinary Field | Potential Application | Rationale |

|---|---|---|

| Medicinal Chemistry | Anticancer, anti-inflammatory, or antimicrobial agents. | Thiophene is a known pharmacophore, and fluorination often enhances biological activity. nih.govcognizancejournal.com |

| Materials Science | Organic semiconductors for OFETs, OPVs, and OLEDs. | The conjugated π-system of the thiophene and phenyl rings facilitates charge transport. mdpi.com |

| Agrochemistry | Herbicides or insecticides. | Related thiophene carboxylic acid derivatives have shown herbicidal and insecticidal activity. beilstein-journals.orggoogle.com |

| Chemical Sensing | Fluorescent or electrochemical sensors. | The aromatic system can interact with analytes, leading to detectable changes in photophysical or electrochemical properties. acs.org |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-(2,6-Difluorophenyl)thiophene-2-carboxylic acid, and how can purity be optimized?

- Methodology : The compound can be synthesized via cross-coupling reactions (e.g., Suzuki-Miyaura) between halogenated thiophene precursors and 2,6-difluorophenyl boronic acid derivatives. For example, 5-bromothiophene-2-carboxylic acid can react with 2,6-difluorophenylboronic acid under palladium catalysis (e.g., Pd(PPh₃)₄) in a mixed solvent system (toluene/ethanol) at 80–90°C .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) removes unreacted starting materials. Recrystallization from ethanol/water enhances crystalline purity. Monitor reaction progress via TLC or HPLC (C18 column, mobile phase: acetonitrile/0.1% formic acid) .

Q. How is the compound structurally characterized, and what analytical techniques are critical?

- Techniques :

- NMR : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) confirms substitution patterns (e.g., thiophene C-H couplings and fluorine-induced splitting in aromatic regions).

- X-ray crystallography : Single-crystal analysis (using SHELXL ) resolves bond lengths/angles and confirms regiochemistry.

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M-H]⁻ ion at m/z 255.03) .

Q. What are the key physicochemical properties relevant to laboratory handling?

- Solubility : Moderately soluble in polar aprotic solvents (DMF, DMSO) but poorly soluble in water. Adjust solubility using co-solvents (e.g., DMSO:water mixtures) for biological assays.